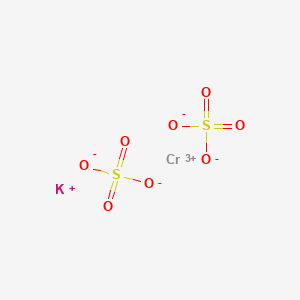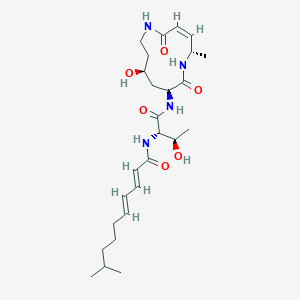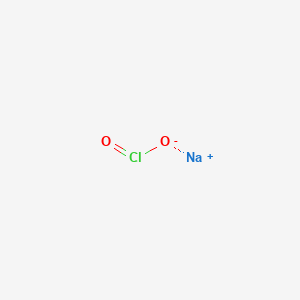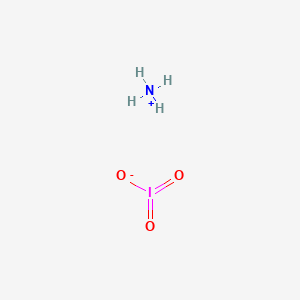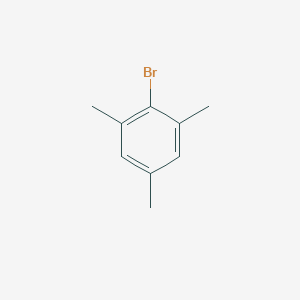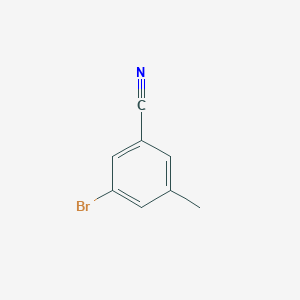
3-Bromo-5-methylbenzonitrile
Vue d'ensemble
Description
3-Bromo-5-methylbenzonitrile is a brominated and methylated derivative of benzonitrile, which is an aromatic compound containing a cyano group attached to a benzene ring. While the provided papers do not directly discuss 3-Bromo-5-methylbenzonitrile, they do provide insights into similar brominated benzonitriles and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-Bromo-5-methylbenzonitrile.
Synthesis Analysis
The synthesis of brominated benzonitriles can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by acidic deprotection/cyclization . Another synthesis approach for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, employs a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These methods suggest that palladium-catalyzed reactions and cross-coupling strategies are effective for synthesizing brominated benzonitriles, which could be applicable to the synthesis of 3-Bromo-5-methylbenzonitrile.
Molecular Structure Analysis
The molecular structure of brominated benzonitriles can be studied using spectroscopic methods. For example, experimental and theoretical investigations of 4-Bromo-3-methylbenzonitrile have been conducted using Density Functional Theory (DFT) and spectroscopic techniques such as FTIR and FT-Raman to determine electronic structure and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 3-Bromo-5-methylbenzonitrile, as the substitution pattern on the benzene ring is similar.
Chemical Reactions Analysis
Brominated benzonitriles can undergo various chemical reactions. The biotransformation of bromoxynil, a related compound, under different anaerobic conditions has been studied, showing that it can be degraded via reductive debromination . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization indicates that brominated benzonitriles can participate in cyclization reactions . These findings suggest that 3-Bromo-5-methylbenzonitrile may also undergo similar reductive and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitriles can be inferred from related studies. For example, the synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the feasibility of halodeboronation reactions to produce brominated benzonitriles with good yields . The photochemistry of bromoxynil in aquatic environments reveals that it can undergo phototransformation, leading to the generation of debrominated products . These studies imply that 3-Bromo-5-methylbenzonitrile may have similar reactivity under photochemical conditions and that halogenation reactions are key to its synthesis and transformation.
Applications De Recherche Scientifique
Spectroscopic Investigations
- Electronic Structure and Vibrational Properties : Studies on compounds closely related to 3-Bromo-5-methylbenzonitrile, like 4-Bromo-3-methylbenzonitrile, have focused on their electronic structure and vibrational properties using Density Functional Theory (DFT). These studies provide insights into molecular geometry and vibrational frequencies, which are crucial for understanding the physical and chemical behavior of these compounds (Shajikumar & Raman, 2018).
Halogen Substitution Studies
- Reactivity Towards Aromatic Nucleophilic Substitution : Meta-halo-3-methylbenzonitrile derivatives have been synthesized to study their reactivity towards aromatic nucleophilic substitution. Such studies are valuable in understanding the chemical reactivity of halogenated compounds, including those similar to 3-Bromo-5-methylbenzonitrile (Guo et al., 2008).
Herbicide and Environmental Research
- Herbicide Resistance in Transgenic Plants : Research has been conducted on herbicides like bromoxynil (a compound related to 3-Bromo-5-methylbenzonitrile) to develop transgenic plants with herbicide resistance. This involves introducing specific genes that can detoxify the herbicide, demonstrating the agricultural applications of such chemicals (Stalker et al., 1988).
Photodegradation Studies
- Effects of Soil Fulvic Acids on Photodecomposition : The environmental photodecomposition of herbicides like bromoxynil in water, particularly in the presence of soil fulvic acids, has been investigated. These studies help in understanding the environmental fate and degradation pathways of halogenated benzonitriles (Kochany et al., 1990).
Synthesis and Application in Drug Development
- Facile Synthesis Methods : Research on the synthesis of compounds like 2-bromo-3-fluorobenzonitrile demonstrates the methodologies for creating halogenated benzonitriles, which can have implications for the synthesis of 3-Bromo-5-methylbenzonitrile (Szumigala et al., 2004).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-5-methylbenzonitrile are currently unknown. This compound is a brominated and methylated derivative of benzonitrile, which is an aromatic compound containing a cyano group attached to a benzene ring . .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-5-methylbenzonitrile have been partially characterized. The compound has high gastrointestinal absorption and is considered to be BBB permeant . The compound has a log P value of 2.59, indicating moderate lipophilicity . The skin permeation rate (log Kp) is -5.58 cm/s .
Propriétés
IUPAC Name |
3-bromo-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGBJGKQMUYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561724 | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzonitrile | |
CAS RN |
124289-21-0 | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




